molecular formula C10H9FO B1406055 1-(2-Fluorophenyl)cyclopropanecarbaldehyde CAS No. 1267971-50-5

1-(2-Fluorophenyl)cyclopropanecarbaldehyde

Cat. No. B1406055
CAS RN: 1267971-50-5
M. Wt: 164.18 g/mol
InChI Key: GCGUHEPBRDNMAA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO. It has a molecular weight of 164.18 .


Molecular Structure Analysis

The InChI code for 1-(2-Fluorophenyl)cyclopropanecarbaldehyde is 1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a powder with a melting point of 38-40°C . It should be stored at a temperature of 4°C . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Education

As a compound with a distinctive structure, 1-(2-Fluorophenyl)cyclopropanecarbaldehyde is an excellent subject for chemical education and research training. It provides a practical example of concepts such as stereochemistry, ring strain, and electronic effects in aromatic systems.

Each of these applications leverages the unique chemical properties of 1-(2-Fluorophenyl)cyclopropanecarbaldehyde, demonstrating its versatility and importance in scientific research across various fields .

Safety and Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-(2-fluorophenyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGUHEPBRDNMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)cyclopropanecarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 2
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 3
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 4
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 5
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 6
1-(2-Fluorophenyl)cyclopropanecarbaldehyde

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